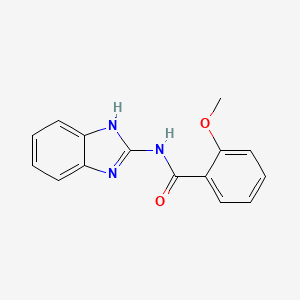
2-(3-bromophenyl)-2-oxoethyl N'-cyano-N-methylcarbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate is a synthetic organic compound that belongs to the class of imidothiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyano group in its structure suggests potential reactivity and utility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenyl, is reacted with an appropriate reagent to introduce the oxoethyl group.
Introduction of the Imidothiocarbamate Group: The intermediate is then reacted with N’-cyano-N-methylimidothiocarbamate under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in such processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can lead to various halogenated compounds.
Applications De Recherche Scientifique
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic uses, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate involves its interaction with specific molecular targets. The bromophenyl group and the cyano group play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a different position of the bromine atom.
2-(3-chlorophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate: Similar structure with a chlorine atom instead of bromine.
2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-ethylimidothiocarbamate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the bromophenyl group and the cyano group in 2-(3-bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate gives it distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C11H10BrN3OS |
|---|---|
Poids moléculaire |
312.19 g/mol |
Nom IUPAC |
[2-(3-bromophenyl)-2-oxoethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C11H10BrN3OS/c1-14-11(15-7-13)17-6-10(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,14,15) |
Clé InChI |
UOPHANVREODYBK-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NC#N)SCC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]benzamide](/img/structure/B11991675.png)


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B11991695.png)
![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)

![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)

![Oxazolo[5,4-b]pyridine, 2,5,7-triphenyl-](/img/structure/B11991733.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)

